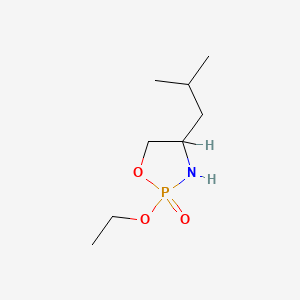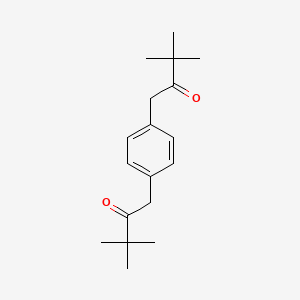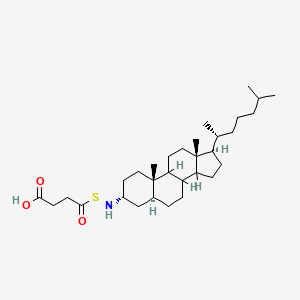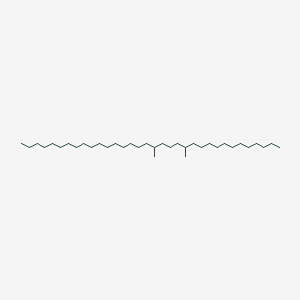
13,17-Dimethyl-tetratriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,17-Dimethyl-tetratriacontane is a hydrocarbon compound with the molecular formula C36H74. It is a member of the alkane family, characterized by a long carbon chain with methyl groups attached at the 13th and 17th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,17-Dimethyl-tetratriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a suitable alkane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
13,17-Dimethyl-tetratriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of shorter-chain hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
13,17-Dimethyl-tetratriacontane has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Investigated for its role in the composition of biological membranes and its potential effects on membrane fluidity.
Medicine: Studied for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mécanisme D'action
The mechanism by which 13,17-Dimethyl-tetratriacontane exerts its effects is primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetratriacontane: A straight-chain alkane with the formula C34H70.
2,12-Dimethyltetratriacontane: Another methyl-substituted tetratriacontane with methyl groups at the 2nd and 12th positions.
Uniqueness
13,17-Dimethyl-tetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity compared to other similar alkanes. This structural uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
76535-46-1 |
|---|---|
Formule moléculaire |
C36H74 |
Poids moléculaire |
507.0 g/mol |
Nom IUPAC |
13,17-dimethyltetratriacontane |
InChI |
InChI=1S/C36H74/c1-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-32-36(4)34-30-33-35(3)31-28-26-24-22-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
Clé InChI |
XEPNDTGCHIPVEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


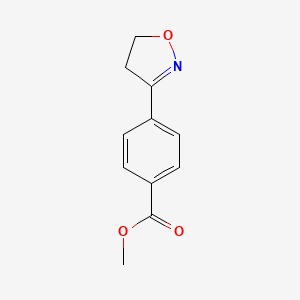
![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)
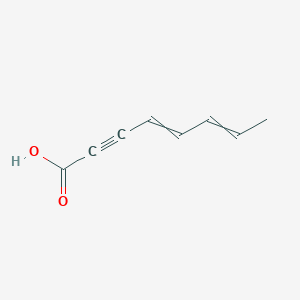
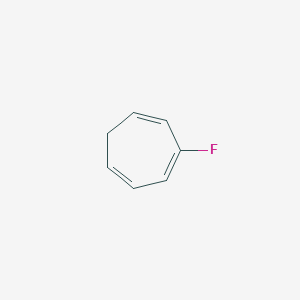
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
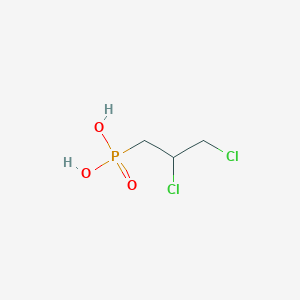

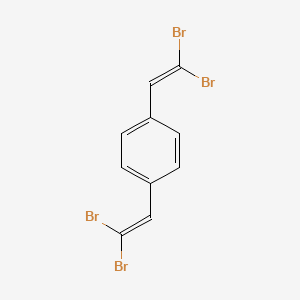
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
